Km Comparison: Bz-Pro-Phe-Arg-pNA Demonstrates 10-Fold Higher Affinity Than TAME for Rat Plasma Kallikrein
In a direct head-to-head kinetic characterization of purified rat plasma kallikrein, Bz-Pro-Phe-Arg-pNA exhibited a Km of 0.16 mM, which represents approximately 10-fold higher enzyme affinity compared with the conventional ester substrate N-α-tosyl-L-arginine methyl ester (TAME; Km = 1.6 mM) [1]. The substrate also demonstrated superior affinity relative to H-D-Val-Leu-Lys-pNA (S-2251; Km = 1.7 mM) in the same study. Higher affinity translates to lower substrate consumption and improved assay sensitivity at substantiating concentrations.
| Evidence Dimension | Enzyme affinity (Km) for rat plasma kallikrein |
|---|---|
| Target Compound Data | Km = 0.16 mM; Vmax = 0.96 μmol/mg/min |
| Comparator Or Baseline | TAME: Km = 1.6 mM, Vmax = 3.09 μmol/mg/min; H-D-Val-Leu-Lys-pNA (S-2251): Km = 1.7 mM, Vmax = 0.25 μmol/mg/min |
| Quantified Difference | 10-fold lower Km (0.16 mM vs. 1.6 mM) indicating 10× higher apparent binding affinity for Bz-Pro-Phe-Arg-pNA |
| Conditions | Purified rat plasma kallikrein, pH optimum 8.3, synthetic substrate hydrolysis assay with spectrophotometric detection |
Why This Matters
Selection based on Km enables procurement of a substrate that achieves half-maximal velocity at 10× lower concentration than TAME, reducing substrate cost per assay and improving signal linearity at substantiating concentrations.
- [1] Bedi GS. Purification and Characterization of Rat Plasma Kallikrein. Prep Biochem. 1984;14(3):259-279. View Source
